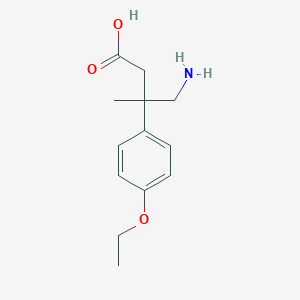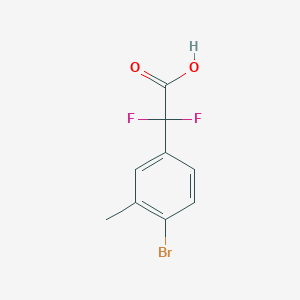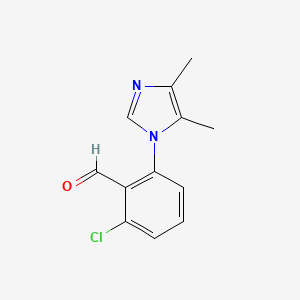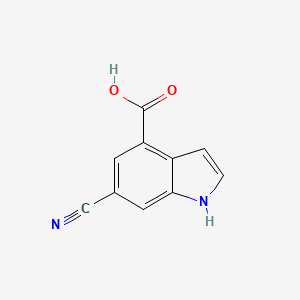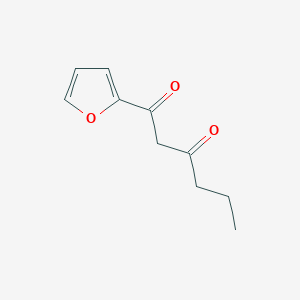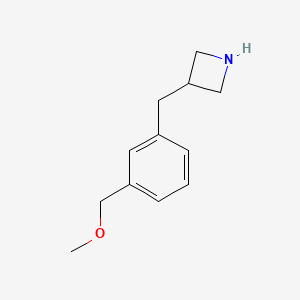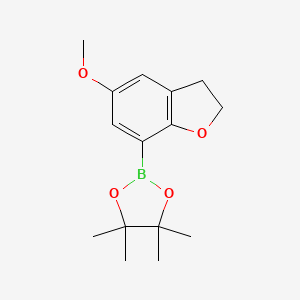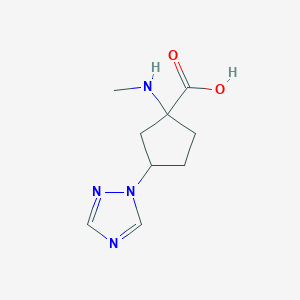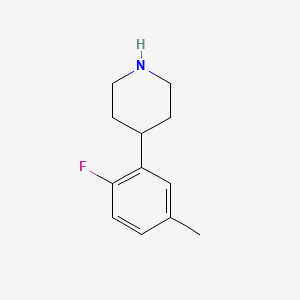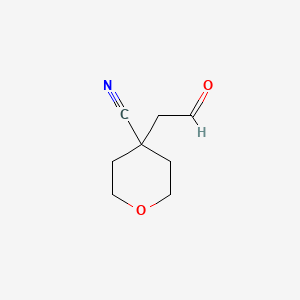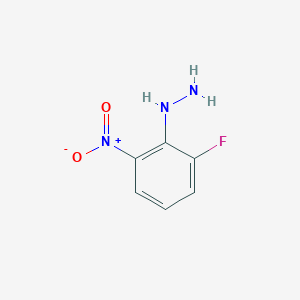
Methyl 6-(prop-2-yn-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(prop-2-yn-1-yl)nicotinate: is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group and a prop-2-yn-1-yl group attached to the nicotinic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of Methyl 6-(prop-2-yn-1-yl)nicotinate can be achieved through the esterification of 6-(prop-2-yn-1-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
N-Alkylation: Another method involves the N-alkylation of methyl nicotinate with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 6-(prop-2-yn-1-yl)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the prop-2-yn-1-yl group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at room temperature.
Major Products Formed:
Oxidation: 6-(prop-2-yn-1-yl)nicotinic acid.
Reduction: 6-(prop-2-yn-1-yl)nicotinyl alcohol.
Substitution: 6-(azidomethyl)nicotinate.
Applications De Recherche Scientifique
Chemistry: Methyl 6-(prop-2-yn-1-yl)nicotinate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various bioactive molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: Its unique structure allows it to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of Methyl 6-(prop-2-yn-1-yl)nicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Similar in structure but lacks the prop-2-yn-1-yl group.
Ethyl 6-(prop-2-yn-1-yl)nicotinate: Similar but has an ethyl ester group instead of a methyl ester group.
6-(prop-2-yn-1-yl)nicotinic acid: Similar but lacks the ester group.
Uniqueness: Methyl 6-(prop-2-yn-1-yl)nicotinate is unique due to the presence of both the methyl ester and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
methyl 6-prop-2-ynylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h1,5-7H,4H2,2H3 |
Clé InChI |
VNRKYBHMZRAAOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


